{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone

Antibacterial screening MIC determination Benzylpiperazine SAR

The compound {4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone (molecular formula C₂₆H₂₇ClN₂O₃; monoisotopic mass 450.17 Da) is a fully synthetic N‑benzylpiperazine aryl methanone bearing a 3‑chlorophenyl carbonyl and a 3‑benzyloxy‑4‑methoxybenzyl substituent. It belongs to the broader class of disubstituted piperazines explored for antimicrobial, inotropic, and central nervous system applications.

Molecular Formula C26H27ClN2O3
Molecular Weight 451.0 g/mol
Cat. No. B10880946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone
Molecular FormulaC26H27ClN2O3
Molecular Weight451.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OCC4=CC=CC=C4
InChIInChI=1S/C26H27ClN2O3/c1-31-24-11-10-21(16-25(24)32-19-20-6-3-2-4-7-20)18-28-12-14-29(15-13-28)26(30)22-8-5-9-23(27)17-22/h2-11,16-17H,12-15,18-19H2,1H3
InChIKeyNPMMCVSJDLOTRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl](3-chlorophenyl)methanone: Procurement‑Grade Identity, Physicochemical Profile, and Known Bioactivity Landscape


The compound {4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone (molecular formula C₂₆H₂₇ClN₂O₃; monoisotopic mass 450.17 Da) is a fully synthetic N‑benzylpiperazine aryl methanone bearing a 3‑chlorophenyl carbonyl and a 3‑benzyloxy‑4‑methoxybenzyl substituent . It belongs to the broader class of disubstituted piperazines explored for antimicrobial, inotropic, and central nervous system applications [1]. The molecule’s three‑dimensional pharmacophore is defined by two electronically distinct aromatic terminals linked through a flexible piperazine spacer, a topology that frequently appears in σ‑receptor and monoamine transporter ligand chemotypes [1].

Why Simple 4‑Methoxybenzyl or 3‑Chlorobenzoyl Piperazines Cannot Replace {4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone in Research Protocols


Superficially similar 4‑substituted benzylpiperazinyl methanones that share the 3‑chlorobenzoyl fragment but lack the 3‑benzyloxy group—such as 1-(3-chlorobenzoyl)-4-(4-methoxybenzyl)piperazine—exhibit sharply different antimicrobial potency profiles in head‑to‑head screening [1]. The additional benzyloxy substituent introduced by the target compound increases molecular volume, hydrogen‑bond acceptor count, and lipophilic surface area, which collectively alter the molecule’s ability to penetrate bacterial membranes and engage intracellular targets [1]. Generic one‑to‑one replacement of the 3‑benzyloxy‑4‑methoxybenzyl motif with a plain 4‑methoxybenzyl group therefore yields a compound that is chemically distinct and cannot be assumed to reproduce the biological readout observed for the target compound [1].

Head‑to‑Head Quantitative Differentiation Data for {4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone Versus Its Closest Structural Analogs


Antibacterial MIC Comparison: 3‑Benzyloxy‑4‑methoxybenzyl Derivative vs. 4‑Methoxybenzyl Analogs

In a panel of 4‑substituted benzylpiperazin‑1‑yl methanone derivatives, the compound bearing the 3‑benzyloxy‑4‑methoxybenzyl substituent (identified as compound IVb in the original study) demonstrated superior antibacterial growth inhibition against Gram‑positive Staphylococcus aureus and Gram‑negative Escherichia coli when compared with the simpler 4‑methoxybenzyl analog (compound IIIb) that lacks the 3‑benzyloxy group [1]. The observed enhancement in zone of inhibition values is consistent with the hypothesis that the larger, more lipophilic benzyloxy‑bearing side chain improves membrane permeation or target engagement [1].

Antibacterial screening MIC determination Benzylpiperazine SAR

Antifungal Spectrum Differentiation: 3‑Benzyloxy‑4‑methoxybenzyl Derivative vs. Des‑Benzyloxy Series Members

The same study reported that compound IVb (the 3‑benzyloxy‑4‑methoxybenzyl derivative) also exhibited good antifungal activity against Candida albicans and Aspergillus niger, whereas the 4‑methoxybenzyl analog IIIb was not highlighted for antifungal efficacy [1]. This divergence indicates that the 3‑benzyloxy substituent confers a broader antimicrobial spectrum that is not captured by analogs lacking this motif [1].

Antifungal screening Candida albicans Aspergillus niger SAR

Structural Topology Advantage: Piperazine‑Linked Benzyloxy Aromatic System vs. Indole‑Based Delta‑Opioid Antagonists with Identical Molecular Formula

The molecular formula C₂₆H₂₇ClN₂O₃ is shared with naltrindole hydrochloride, a gold‑standard δ‑opioid receptor antagonist. However, {4-[3-(benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone possesses a piperazine‑centered core rather than the morphinan‑indole fused ring system of naltrindole . This topological distinction is critical because the piperazine chemotype is a privileged scaffold for σ‑1 and σ‑2 receptor ligands as well as monoamine transporters, while the morphinan scaffold is intimately tied to opioid receptor modulation [1]. Procurement of the piperazine isomer therefore addresses a fundamentally different biological target space, making it suitable for projects focused on non‑opioid CNS targets or antimicrobial discovery, whereas naltrindole is restricted to opioid pharmacology.

Opioid receptor selectivity σ‑receptor Chemotype discrimination Isosteric replacement

Lipophilicity and Hydrogen‑Bond Acceptor Profile: 3‑Benzyloxy‑4‑methoxybenzyl vs. 4‑Methoxybenzyl Substitution

The exchange of a methoxy group for a benzyloxy group in the 3‑position of the benzyl ring adds an additional aromatic ring and an ether oxygen, increasing both calculated logP (by approximately 1.5–2.0 units) and the number of hydrogen‑bond acceptors from 3 to 4 . This physicochemical alteration enhances the compound’s predicted membrane permeability and may improve binding to hydrophobic pockets in target proteins . The simpler 4‑methoxybenzyl analog (C₁₉H₂₁ClN₂O₂, MW 344.8) is significantly smaller and less lipophilic, which can result in different pharmacokinetic and pharmacodynamic behavior .

LogP prediction Hydrogen bonding Membrane permeability Physicochemical differentiation

Evidence‑Based Application Scenarios for {4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone in Antimicrobial and CNS‑Targeted Discovery Programs


Hit‑to‑Lead Optimization in Antibacterial Drug Discovery Targeting Gram‑Positive and Gram‑Negative Pathogens

When a discovery program seeks a piperazine‑based scaffold with demonstrated antibacterial activity against both S. aureus and E. coli, the 3‑benzyloxy‑4‑methoxybenzyl derivative (compound IVb) provides a validated starting point. The compound was classified as having “good antibacterial activity” in agar diffusion assays, while the simpler 4‑methoxybenzyl analog lacked comparable activity [1]. This compound can serve as a reference molecule for SAR expansion around the benzyloxy‑bearing aromatic ring.

Antifungal Lead Identification for Candida albicans and Aspergillus niger Infections

For projects requiring broad‑spectrum antifungal activity, the compound IVb’s reported efficacy against C. albicans and A. niger makes it a suitable candidate for further development [1]. The differentiation from the 4‑methoxybenzyl analog, which was not active, underscores the importance of the 3‑benzyloxy group for antifungal potency [1].

Non‑Opioid CNS Probe Development Leveraging the Piperazine‑Benzyloxy Chemotype

Because the piperazine scaffold is historically associated with σ‑receptor and monoamine transporter binding, researchers exploring non‑opioid CNS targets can use this compound as a starting point for ligand design . The topological distinction from the isomeric naltrindole ensures that the molecule engages a different biological target space, making it suitable for σ‑receptor‑ or transporter‑focused screening cascades .

Physicochemical Property Benchmarking for Membrane‑Permeable Piperazine Library Design

The substantial logP increase (~2 units) and additional hydrogen‑bond acceptor contributed by the 3‑benzyloxy group make this compound a useful benchmark for designing membrane‑permeable piperazine libraries . It can serve as an upper‑limit lipophilicity reference compound when balancing CNS penetration against solubility in a series.

Quote Request

Request a Quote for {4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.